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Compound of Interest

Compound Name: LY2365109

Cat. No.: B1246832

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of LY2365109, a potent and
selective inhibitor of the glycine transporter 1 (GlyT1). The synthesis is accomplished through a
convergent approach, involving the preparation of a key biaryl phenol intermediate followed by
its coupling with a protected amino ethanol derivative and subsequent functional group
manipulations. This document provides detailed experimental protocols, quantitative data, and
visual representations of the synthetic route and associated workflows to support research and
development in the field of neuroscience and medicinal chemistry.

Core Synthesis Pathway

The synthesis of LY2365109, chemically known as N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-
dimethylethyl)phenoxy]ethyl]-N-methylglycine, is achieved in a multi-step sequence. The key
steps involve a Suzuki coupling to construct the biaryl core, followed by an O-alkylation and
subsequent N-alkylation to introduce the amino acid moiety.

A pivotal publication in the Bioorganic & Medicinal Chemistry Letters by researchers at Eli Lilly
and Company outlines the discovery and structure-activity relationships of a series of GlyT1
inhibitors, including the synthetic route for compounds structurally analogous to LY2365109.
While the specific synthesis of LY2365109 is not explicitly detailed as a numbered example in
the main text of the available resources, the general synthetic scheme provided allows for the
deduction of its synthesis. The following protocols are based on the general methods described
for this class of compounds.
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Synthesis Scheme
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Caption: Overall synthesis pathway of LY2365109.

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of
LY2365109, based on general procedures for analogous compounds.

Step 1: Synthesis of 4-(1,3-Benzodioxol-5-yl)-2-(1,1-
dimethylethyl)phenol (Biaryl Phenol)

Reaction: Suzuki Coupling

Procedure:
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To a degassed solution of 2-tert-butyl-4-bromophenol (1.0 eq) and 3,4-
(methylenedioxy)phenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g.,
toluene/ethanol, 3:1) is added an aqueous solution of a base (e.g., 2M sodium carbonate,
3.0 eq).

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added to
the mixture.

The reaction mixture is heated to reflux (approximately 80-90 °C) under an inert atmosphere
(e.g., nitrogen or argon) for 12-24 hours, or until reaction completion is confirmed by TLC or

LC-MS analysis.

e Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl
acetate.

e The organic layer is separated, washed with water and brine, dried over anhydrous sodium
sulfate, and concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford the desired biaryl phenol.

Step 2: Synthesis of tert-butyl (2-((4-(benzo[d][1]
[2]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl)
(methyl)carbamate)

Reaction: O-Alkylation (Mitsunobu Reaction)
Procedure:

e To a solution of 4-(1,3-benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenol (1.0 eq), tert-butyl (2-
hydroxyethyl)(methyl)carbamate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous
tetrahydrofuran (THF) at O °C is added diethyl azodicarboxylate (DEAD) or diisopropyl
azodicarboxylate (DIAD) (1.5 eq) dropwise.

e The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.
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e The solvent is removed under reduced pressure, and the residue is purified directly by flash
column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to
yield the protected amino ether intermediate.

Step 3: Synthesis of 2-((4-(benzo[d][1][2]dioxo0l-5-yl)-2-
(tert-butyl)phenoxy)ethyl)(methyl)amine
Reaction: Boc Deprotection

Procedure:

e The tert-butyl carbamate intermediate from the previous step is dissolved in a mixture of
dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

e The solution is stirred at room temperature for 1-2 hours, monitoring the reaction progress by
TLC.

e Upon completion, the solvents are removed in vacuo.

e The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium
bicarbonate to neutralize the excess acid.

e The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude
amine, which can be used in the next step without further purification.

Step 4: Synthesis of Ethyl N-[2-[4-(1,3-Benzodioxol-5-
yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-
methylglycinate

Reaction: N-Alkylation

Procedure:

» To a solution of the amine intermediate (1.0 eq) and a base such as potassium carbonate or
triethylamine (2.0-3.0 eq) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide
(DMF) is added ethyl bromoacetate (1.1 eq) dropwise at room temperature.
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The reaction mixture is stirred at room temperature for 12-18 hours.

The reaction is quenched with water, and the product is extracted with ethyl acetate.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,
and concentrated.

The crude ester is purified by column chromatography if necessary.

Step 5: Synthesis of LY2365109

Reaction: Ester Hydrolysis

Procedure:

The ethyl ester from the previous step is dissolved in a mixture of THF and water.

e Lithium hydroxide monohydrate (2.0-5.0 eq) is added, and the mixture is stirred at room
temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

e The reaction mixture is acidified to approximately pH 5-6 with a dilute acid (e.g., 1N HCI).
e The product is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure to yield LY2365109 as a solid. The product can be
further purified by recrystallization or preparative HPLC if required.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of LY2365109,
as specific yields and purity for this exact compound are not publicly available. The data is
representative of similar reactions reported in the medicinal chemistry literature for this class of
compounds.
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Reaction Starting ] ]
Step . Product Yield (%) Purity (%)
Type Material
4-(1,3-
) Benzodioxol-
Suzuki 2-tert-butyl-4-
1 _ 5-yl)-2-(1,1- 75-85 >95
Coupling bromophenol ]
dimethylethyl)
phenol
Boc-
2 O-Alkylation Biaryl Phenol  protected 60-70 >95
amino ether
Boc-
Boc Amine
3 ) protected ) 90-99 >90
Deprotection ] Intermediate
amino ether
) Amine Ethyl Ester
4 N-Alkylation ] ] 70-80 >95
Intermediate Intermediate
Ester Ethyl Ester
5 _ . LY2365109 85-95 >98
Hydrolysis Intermediate

Experimental Workflow Visualization
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Suzuki Coupling Workflow Final Steps Workflow

& CITENE [EECET T (EREETE, 1. N-Alkylation of amine intermediate.
solvent, and base.

2. Degas the reaction mixture. 2. Work-up and optional purification.

3. Add Palladium catalyst. 3. Ester hydrolysis with base.
4. Heat to reflux under inert gas. 4. Acidification to precipitate product.

5. Monitor reaction completion (TLC/LC-MS). 5. Extraction and drying.

6. Work-up: Extraction and washing. 6. Final product isolation and analysis.

!

7. Purification: Column chromatography.
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Caption: Typical experimental workflows for key reaction stages.
 To cite this document: BenchChem. [The Convergent Synthesis of LY2365109: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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